molecular formula C18H16BrNO3 B2369111 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide CAS No. 2191266-26-7

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide

Cat. No.: B2369111
CAS No.: 2191266-26-7
M. Wt: 374.234
InChI Key: GVSIIEBCGFAPTD-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide is a synthetic organic compound characterized by a benzofuran moiety linked to a methoxyethylamine group, which is further substituted with a 2-bromobenzamide unit.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-22-17(16-10-12-6-2-5-9-15(12)23-16)11-20-18(21)13-7-3-4-8-14(13)19/h2-10,17H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSIIEBCGFAPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1Br)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring is known to interact with enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in tumor growth or bacterial cell wall synthesis .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

  • Common Name : this compound
  • CAS Number : 2191266-26-7
  • Molecular Weight : 374.2 g/mol

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives, including those similar to this compound. Research indicates that certain benzofuran derivatives can protect against excitotoxic neuronal damage induced by NMDA receptor activation. In a study involving primary cultured rat cortical neurons, compounds with specific substitutions demonstrated significant neuroprotective effects, comparable to well-known NMDA antagonists like memantine .

Antioxidant Activity

Benzofuran derivatives have also shown promising antioxidant activities. For instance, a derivative with a -CH3 substitution at the R2 position exhibited notable radical scavenging capabilities and inhibited lipid peroxidation in rat brain homogenates. This suggests that structural modifications can enhance the antioxidant potential of these compounds, making them candidates for further development in neuroprotective therapies .

Antitumor and Antimicrobial Activity

The antitumor potential of benzofuran derivatives has been evaluated through various in vitro assays. Compounds similar to this compound were tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Some derivatives demonstrated significant cytotoxicity and inhibited cell proliferation effectively in both 2D and 3D cultures .

In addition to their antitumor properties, certain benzofuran derivatives have exhibited antimicrobial activity against both Gram-negative and Gram-positive bacteria. The efficacy of these compounds suggests that they could serve as potential therapeutic agents in treating infections .

Structure-Activity Relationship (SAR)

The biological activities of this compound and its analogs can be attributed to their chemical structure. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Compound ModificationBiological ActivityReference
-CH3 at R2Enhanced neuroprotection
-OH at R3Increased antioxidant activity
Bromine substitutionPotential antitumor effects

Case Study 1: Neuroprotective Evaluation

In a study evaluating various benzofuran derivatives, compound 1f (similar to this compound) demonstrated significant neuroprotective effects against NMDA-induced excitotoxicity at a concentration of 100 μM. This compound's effectiveness was nearly equivalent to that of memantine, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Antitumor Activity Assessment

A series of newly synthesized benzofuran derivatives were assessed for their antitumor activity against lung cancer cell lines. Compounds exhibiting high cytotoxicity in 2D assays were further tested in 3D models, revealing a consistent pattern of activity across different formats. Notably, compounds with specific substituents showed promising results for further development as anticancer drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents/Key Groups Notable Features Evidence ID
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide (Target) C₁₈H₁₆BrNO₃ 2-Bromobenzamide, benzofuran, methoxyethyl Aromatic stacking potential, flexible chain [10]
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide C₂₀H₂₀BrNO₃ Propanamide linker, 2-bromophenyl Extended aliphatic chain [10]
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide C₁₆H₁₄BrN₃O Benzimidazole, 4-bromobenzamide Hydrogen-bonding capacity (imidazole N-H) [9]
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) C₁₄H₁₁BrN₂O₄ 4-Bromo, nitro, methoxy groups Strong electron-withdrawing nitro group [3]
2-Amino-N-substituted-5-bromobenzamide derivatives Varies 5-Bromo, amino group Enhanced solubility (polar amino group) [2]
Key Observations:
  • Linker Flexibility : The target compound and its propanamide analog ([10]) share a methoxyethyl-benzofuran backbone, but the propanamide’s extended chain may alter binding kinetics or solubility.
  • Substituent Effects : The nitro group in 4MNB ([3]) increases electrophilicity, which may improve binding to electron-rich enzyme pockets but reduce metabolic stability compared to the target’s bromo-methoxy system.
Challenges:
  • Steric hindrance from the benzofuran group in the target compound may reduce coupling efficiency compared to simpler analogs like 4MNB.
  • The benzimidazole derivatives ([9]) require multi-step synthesis for heterocycle formation, increasing complexity .

Physicochemical Properties

Property Target Compound N-[2-(Benzimidazol-2-yl)ethyl]-4-bromobenzamide ([9]) 4MNB ([3])
Molecular Weight 374.23 g/mol 344.21 g/mol 367.16 g/mol
LogP (Predicted) ~3.5 (moderate lipo) ~2.8 (less lipophilic) ~3.1 (polar nitro group)
Hydrogen Bond Donors 1 (amide NH) 2 (amide NH + imidazole NH) 1 (amide NH)

The target’s higher lipophilicity (due to benzofuran) may enhance membrane permeability compared to benzimidazole analogs, but reduce aqueous solubility .

Q & A

Q. What are the key steps in synthesizing N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the benzofuran moiety via cyclization of substituted phenols or ketones under acidic or oxidative conditions.
  • Step 2 : Introduction of the methoxyethyl group through nucleophilic substitution or alkylation reactions, often using methoxyethyl halides.
  • Step 3 : Coupling with 2-bromobenzamide via amide bond formation, employing reagents like EDCI/HOBt or DCC.
  • Purification : Chromatography (e.g., silica gel column) is critical for isolating the final product with >95% purity.
    Key factors: Temperature control (60–100°C), solvent selection (e.g., DMF, THF), and reaction time (6–24 hours) significantly impact yield .

Q. How is the molecular structure of this compound characterized?

Structural characterization involves:

  • Spectroscopy :
    • NMR (1H/13C): Assign peaks for benzofuran protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.3 ppm), and bromobenzamide protons (δ 7.2–8.0 ppm).
    • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₅BrNO₃: 372.03).
  • X-ray Crystallography (if crystalline): Resolves bond lengths/angles, e.g., benzofuran ring planarity and amide group conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

  • Variability in assay conditions (e.g., cell line specificity, IC₅₀ measurements).
  • Impurities : Trace solvents (e.g., DMSO) or unreacted intermediates can skew results. Validate purity via HPLC (>98%).
  • Structural analogs : Compare activity with derivatives (e.g., replacing bromine with chlorine) to identify pharmacophore contributions.
    Methodological approach:
  • Replicate studies under standardized protocols (e.g., NIH/WHO guidelines).
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

Q. What strategies optimize the compound’s selectivity for kinase inhibition?

To enhance selectivity:

  • Computational docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina).
  • SAR studies : Modify substituents (e.g., methoxyethyl chain length, bromine position) and test against kinase panels (e.g., KinomeScan).
  • Covalent modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues.
    Key finding: Methoxyethyl groups improve solubility but may reduce affinity; bromine at the ortho position enhances steric hindrance, favoring selective kinases .

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry at the methoxyethyl center.
  • Catalysts : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective synthesis of benzofuran intermediates.
  • Temperature : Lower temperatures (<0°C) reduce racemization during amide coupling.
    Data-driven insight: X-ray structures of intermediates reveal that improper quenching can lead to epimerization at the methoxyethyl carbon .

Methodological Challenges

Q. What analytical techniques are critical for detecting degradation products?

  • Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH for 4 weeks).
  • LC-MS/MS : Identify hydrolyzed products (e.g., free benzamide or benzofuran fragments).
  • Solid-state NMR : Monitor crystallinity changes impacting bioavailability .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Measure protein thermal stability shifts upon compound binding.
  • Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for MS identification.
  • BRET/FRET : Quantify real-time interactions with labeled targets (e.g., GPCRs) .

Contradictory Findings & Mitigation

  • Conflict : Discrepancies in reported cytotoxicity (e.g., IC₅₀ ranging from 10–100 µM).
  • Root cause : Differences in cell permeability (e.g., P-gp efflux in multidrug-resistant lines).
  • Resolution : Use efflux inhibitors (e.g., verapamil) or formulate with cyclodextrins to enhance bioavailability .

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